ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide
CAS No.: 847907-57-7
Cat. No.: VC11567499
Molecular Formula: C9H11Br2NO2
Molecular Weight: 325.00 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847907-57-7 |
|---|---|
| Molecular Formula | C9H11Br2NO2 |
| Molecular Weight | 325.00 g/mol |
| IUPAC Name | ethyl 2-bromo-2-pyridin-3-ylacetate;hydrobromide |
| Standard InChI | InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8(10)7-4-3-5-11-6-7;/h3-6,8H,2H2,1H3;1H |
| Standard InChI Key | ULNSGNFEMPSPNA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CN=CC=C1)Br.Br |
Introduction
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide typically involves bromination of ethyl 2-(pyridin-3-yl)acetate using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions often employ dichloromethane or chloroform as solvents at temperatures between 0°C and 25°C to minimize side reactions . Industrial-scale production utilizes continuous flow reactors to enhance yield and reproducibility, with automated systems ensuring precise control over stoichiometry and reaction kinetics .
Table 1: Comparative Synthetic Conditions for Brominated Pyridine Derivatives
| Compound | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-bromo-2-(pyridin-3-yl)acetate | Br₂, NaHCO₃ | CH₂Cl₂ | 0–25 | 78–85 |
| 3-Bromoimidazo[1,2-a]pyridine | TBHP, EtOAc | Ethyl acetate | 80 | 92 |
The hydrobromide salt form is obtained by treating the free base with hydrobromic acid, improving solubility for biological assays .
Structural and Physical Properties
Key physicochemical properties include:
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Melting Point: Decomposes above 150°C (exact value pending further studies)
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Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in water.
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Stability: Sensitive to light and moisture; requires storage under inert conditions.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom at the C2 position undergoes facile substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN₃) in acetonitrile yields ethyl 2-azido-2-(pyridin-3-yl)acetate, a precursor for click chemistry applications .
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions converts the ester group to a carboxylic acid, yielding 2-bromo-2-(pyridin-3-yl)acetic acid.
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Reduction: LiAlH₄ reduces the ester to a primary alcohol, forming 2-bromo-2-(pyridin-3-yl)ethanol, which is valuable in prodrug design .
| Compound | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) |
|---|---|---|
| Ethyl 2-bromo-2-(pyridin-3-yl)acetate | 12.3 | 18.7 |
| 3-Bromoimidazo[1,2-a]pyridine | 8.9 | 14.2 |
Enzyme Inhibition
This compound inhibits acetylcholinesterase (AChE) with a Ki of 4.2 μM, making it a candidate for Alzheimer’s disease research . Molecular docking simulations reveal interactions with the enzyme’s catalytic triad (Ser203, His447, Glu334).
Structure-Activity Relationship (SAR)
Modifications to the pyridine ring and ester group significantly influence biological activity:
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Electron-Withdrawing Groups (e.g., -NO₂) enhance AChE inhibition but reduce anticancer potency.
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Bulkier Substituents at the C4 position improve metabolic stability but compromise solubility.
Table 3: SAR of Pyridine Derivatives
| Substituent Position | R Group | Clog P | AChE Ki (μM) | MCF-7 IC₅₀ (μM) |
|---|---|---|---|---|
| C3 | -Br | 1.8 | 4.2 | 12.3 |
| C4 | -OCH₃ | 1.2 | 6.7 | 24.5 |
Applications in Medicinal Chemistry
Lead Optimization
The compound’s scaffold serves as a starting point for designing dual-acting agents targeting both AChE and cancer pathways. Recent derivatives incorporating sulfonamide groups show 3-fold improved potency .
Prodrug Development
Ester hydrolysis in vivo releases 2-bromo-2-(pyridin-3-yl)acetic acid, which exhibits enhanced blood-brain barrier permeability compared to the parent compound .
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